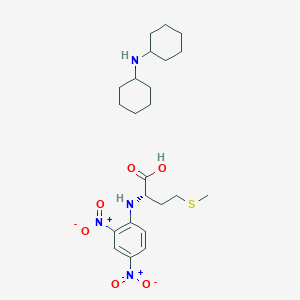
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98% (abbreviated as RuCl2(bpy-dca)Cl) is a compound that has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. This compound is a coordination complex of ruthenium, chloride, and two ligands, bipyridine and 4,4'-dicarboxy-2,2'-bipyridine (bpy-dca). It is a red-orange crystalline solid that is soluble in organic solvents.
作用機序
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl acts as a catalyst in the reaction of organic compounds. It is believed that the ruthenium atom binds to the ligands, forming a coordination complex. The complex then binds to the substrate, allowing the reaction to occur. The complex then releases the product and the ruthenium atom is regenerated, allowing the reaction to be repeated.
Biochemical and Physiological Effects
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential biochemical and physiological effects. Studies have shown that it can bind to proteins, which can affect their structure and function. It has also been shown to inhibit certain enzymes, which can affect the metabolism of cells.
実験室実験の利点と制限
The use of RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in laboratory experiments has several advantages. It is relatively stable, so it can be stored for long periods of time. It can also be used in a variety of reactions, making it a versatile tool for organic synthesis. However, it is toxic, so it must be handled with care and precautions should be taken to protect laboratory personnel.
将来の方向性
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has potential applications in many fields, such as medicine, agriculture, and biotechnology. In medicine, it could be used to study the structure and function of proteins, which could lead to new drugs and treatments. In agriculture, it could be used to develop new catalysts for the synthesis of organic compounds. In biotechnology, it could be used to study the structure and function of enzymes, which could lead to new enzymes for use in biotechnology applications.
合成法
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl can be synthesized using two methods. The first method is the reaction of ruthenium trichloride with a mixture of 4,4'-dicarboxy-2,2'-bipyridine and p-cymene in acetonitrile. The second method is the reaction of ruthenium trichloride with 4,4'-dicarboxy-2,2'-bipyridine in dimethylformamide. Both methods yield RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in high yields.
科学的研究の応用
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a catalyst for the synthesis of polymers and other organic compounds. In catalysis, it has been used to catalyze the hydrogenation of alkenes and alkynes. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
特性
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4.C10H14.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;1-8(2)10-6-4-9(3)5-7-10;;;/h1-6H,(H,15,16)(H,17,18);4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJOCGXOPIBRO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.[Cl-].Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

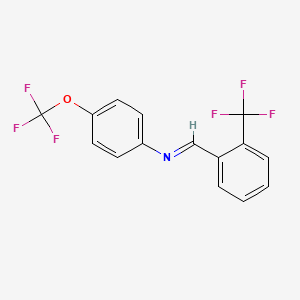
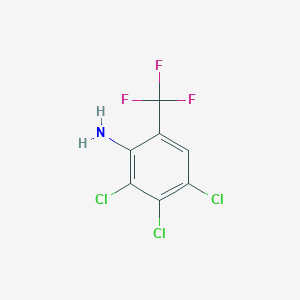
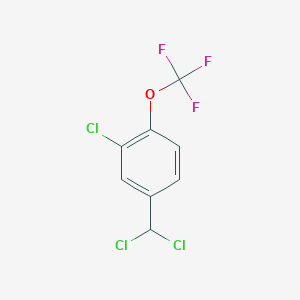
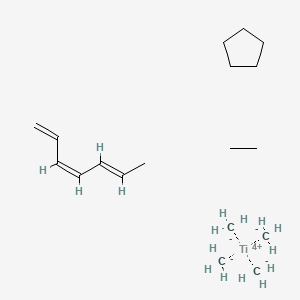
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
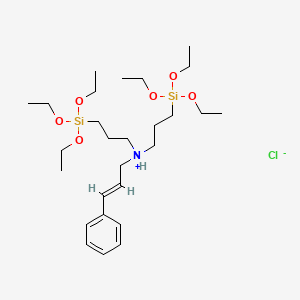
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
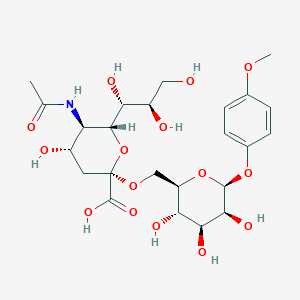
![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)
